molecular formula C24H32O7 B1259124 rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan

rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan

Cat. No. B1259124
M. Wt: 432.5 g/mol
InChI Key: ZPINJJOPURFFNV-DQEHQXCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan is a lignan. It has a role as a metabolite.

Scientific Research Applications

1. Antioxidant Activity

rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan, along with other lignans, has been isolated from various plants and tested for antioxidant activities. For instance, lignans isolated from Larrea tridentata demonstrated potential in combating intracellular reactive oxygen species, highlighting the antioxidant potential of these compounds (Hassan Abou-Gazar et al., 2004).

2. Pharmacokinetic Properties

In a comparative pharmacokinetic study, rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan was among the six lignans quantified to understand their bioavailability and disposition in normal and diabetic rats. This study provided insights into the pharmacokinetic profiles of lignans, contributing to their potential therapeutic applications (Hongjiang Chen et al., 2021).

3. Structural and Configurational Analysis

Various studies have focused on the isolation and detailed structural analysis of rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan from different plant species. These studies not only confirm the presence of this compound in various botanicals but also provide deep insights into its molecular structure and configuration, which are crucial for understanding its bioactivity and potential applications in scientific research (B. Tofern et al., 2000).

properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane

InChI

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14+,21-,22+

InChI Key

ZPINJJOPURFFNV-DQEHQXCCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan
Reactant of Route 2
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan
Reactant of Route 3
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan
Reactant of Route 4
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan
Reactant of Route 5
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan
Reactant of Route 6
Reactant of Route 6
rel-(7S,8S,7'R,8'R)-3,3',4,4',5,5'-hexamethoxy-7.O.7',8.8'-lignan

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